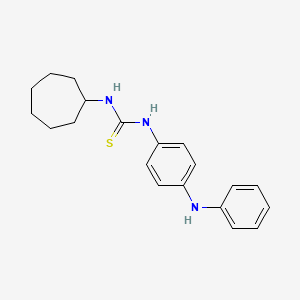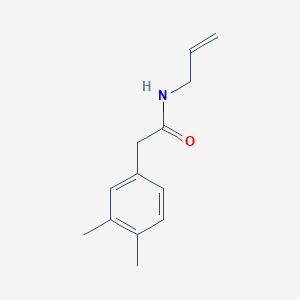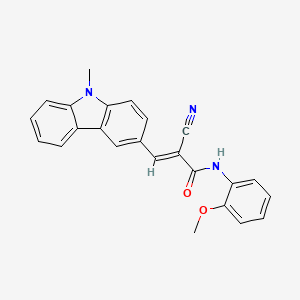
N-(4-anilinophenyl)-N'-cycloheptylthiourea
Übersicht
Beschreibung
N-(4-anilinophenyl)-N'-cycloheptylthiourea, also known as AHCT, is a chemical compound that has been widely studied for its potential as a therapeutic agent. AHCT belongs to the class of thiourea derivatives, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(4-anilinophenyl)-N'-cycloheptylthiourea is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that regulate cell signaling pathways by dephosphorylating proteins. Inhibition of PTPs by N-(4-anilinophenyl)-N'-cycloheptylthiourea leads to the activation of downstream signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-N'-cycloheptylthiourea has been shown to have several biochemical and physiological effects. It has been found to decrease the expression of anti-apoptotic proteins such as Bcl-2 and increase the expression of pro-apoptotic proteins such as Bax. N-(4-anilinophenyl)-N'-cycloheptylthiourea has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-anilinophenyl)-N'-cycloheptylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. N-(4-anilinophenyl)-N'-cycloheptylthiourea has also been found to be stable under various conditions. However, N-(4-anilinophenyl)-N'-cycloheptylthiourea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, N-(4-anilinophenyl)-N'-cycloheptylthiourea has not been extensively studied in animal models, so its efficacy and toxicity in vivo are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N-(4-anilinophenyl)-N'-cycloheptylthiourea. One direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune diseases and inflammatory disorders. Another direction is to develop more potent derivatives of N-(4-anilinophenyl)-N'-cycloheptylthiourea that have improved solubility and efficacy. Finally, more studies are needed to understand the pharmacokinetics and pharmacodynamics of N-(4-anilinophenyl)-N'-cycloheptylthiourea in vivo, which will be important for its development as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(4-anilinophenyl)-N'-cycloheptylthiourea has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(4-anilinophenyl)-N'-cycloheptylthiourea was found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Eigenschaften
IUPAC Name |
1-(4-anilinophenyl)-3-cycloheptylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c24-20(22-17-10-4-1-2-5-11-17)23-19-14-12-18(13-15-19)21-16-8-6-3-7-9-16/h3,6-9,12-15,17,21H,1-2,4-5,10-11H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIRAFKJUYYSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4697489.png)
![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-phenoxyacetamide](/img/structure/B4697490.png)
![(1,2-ethynediyldi-4,1-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B4697504.png)



![N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide](/img/structure/B4697530.png)
![ethyl 4-[({[2-(1H-imidazol-4-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4697542.png)
![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenoxybenzamide](/img/structure/B4697555.png)
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4697561.png)
![methyl 1-(4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanoyl)-1H-indole-3-carboxylate](/img/structure/B4697567.png)
![N,N-diethyl-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4697570.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4697574.png)
